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METHYLENEBISCAPROLACTAM

Cat. No.: B1172400
CAS No.: 13093-19-1
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Description

Contextualization within Polymer Chemistry and Material Engineering Research

Methylenebiscaprolactam is a key compound within the fields of polymer chemistry and materials engineering, primarily recognized for its function in the synthesis of polyamides. wikipedia.orgntnu.eduyoutube.com Materials engineering focuses on the creation and improvement of materials to make them stronger, more sustainable, and cost-effective for applications in clean energy, healthcare, and other sectors. uq.edu.aulehigh.edumcgill.ca The study of this compound is situated within the research and development of high-performance polymers, which are materials engineered to possess superior properties such as high thermal stability and mechanical strength. weber-schaer.comprimescholars.comems-group.com

The compound's principal application is as a bifunctional activator in the anionic ring-opening polymerization of ε-caprolactam to produce cast polyamide 6 (PA6), also known as cast nylon. core.ac.ukrsc.orgresearchgate.netlanxess.com This polymerization method is a highly efficient and versatile way to synthesize polyamides. nih.gov Research in this area investigates how the choice and concentration of activators and catalysts influence the polymerization kinetics and the final properties of the polymer, such as crystallinity, molecular weight, and mechanical performance. core.ac.ukrsc.orgresearchgate.net This is particularly relevant in the development of advanced thermoplastic composites, where a polymer matrix is reinforced with fibers to create materials with high strength and toughness. rsc.orgfraunhofer.de

Historical Trajectory of Research on this compound and its Precursors

The foundation for the use of this compound was laid with the discovery of the co-catalytic method for anionic polyamide production in 1958 by Šebenda and Králiček. researchgate.net This pioneering work, further explored by researchers like O. Wichterle, established the use of a catalyst and a co-initiator (or activator) for the polymerization of ε-caprolactam. researchgate.net

Early investigations focused on understanding the fundamental mechanisms of polymerization and crystallization. This compound was utilized in this context as a crosslinking agent to study the structure and properties of polycaprolactam networks. researchgate.netresearchgate.net These studies helped to understand that the viscosity near the crystal surface in the polymer melt differs from the macroscopic viscosity. researchgate.netresearchgate.net Over time, the focus shifted towards practical applications, with patents from the late 1980s mentioning this compound as a bislactam that could be used in the synthesis of other chemical intermediates, such as lactim ethers for modifying polyesters. google.comgoogle.com This historical research trajectory highlights the compound's evolution from a tool for fundamental polymer research to a key component in industrial polymer synthesis.

Role as a Specialized Chemical Intermediate in Polymer Synthesis

A chemical intermediate is a molecule that is formed from reactants and undergoes further reaction to generate the final product. nouryon.comwikipedia.org this compound functions as a specialized chemical intermediate, specifically as a bifunctional activator, in the production of cast polyamides. rsc.orgechemi.com In the anionic polymerization of ε-caprolactam, the process is initiated by a strong base (catalyst), but requires an activator to proceed rapidly at moderate temperatures. nih.govgoogle.com

This compound's bifunctionality, meaning it has two reactive sites, allows it to initiate the growth of two polymer chains simultaneously. This leads to the formation of a cross-linked polymer network, which is essential for the properties of cast polyamides. researchgate.netresearchgate.net The process typically involves mixing two separate melts—one containing the caprolactam monomer and the catalyst (e.g., sodium caprolactamate), and the other containing the caprolactam and the activator—which are then combined in a mold to polymerize. google.comcastnylonmachinery.com

Table 1: Components in Anionic Polymerization of Caprolactam

ComponentExample CompoundFunctionReference
Monomerε-caprolactamThe basic repeating unit of the polymer chain. castnylonmachinery.com
CatalystSodium Caprolactamate (e.g., BRUGGOLEN® C10)Initiates the polymerization by creating anionic caprolactam. researchgate.netspecialchem.com
ActivatorThis compound (a bislactam)Acts as a co-initiator, enabling rapid polymerization and cross-linking. rsc.orggoogle.com

Significance in the Development of High-Performance Polymeric Systems

The use of this compound as an activator is significant for the development of high-performance polymeric systems, particularly cast polyamides. lanxess.com These materials are classified as high-performance engineering thermoplastics due to their unique combination of properties. lanxess.com The polymerization process, facilitated by activators like this compound, results in polyamides with a very high molecular weight and a high degree of crystallinity. researchgate.netgoogle.com

These structural characteristics translate into exceptional material properties. wikipedia.org Cast polyamides are known for their rigidity, light weight, high mechanical durability, excellent sliding properties, and resistance to many chemicals. lanxess.comgoogle.com The rapid polymerization enabled by this system is leveraged in advanced manufacturing processes such as thermoplastic resin transfer molding (T-RTM) and reactive rotational molding, allowing for the efficient production of complex parts and fiber-reinforced composites. rsc.orgresearchgate.netfraunhofer.de These high-performance materials are crucial in demanding industries, finding use in the production of gears, bearings, rollers, and various components for the automotive and mechanical engineering sectors. ems-group.comlanxess.comgoogle.com

Table 2: Properties of High-Performance Cast Polyamide 6

PropertyDescriptionReference
High Molecular WeightContributes to increased toughness and strength. researchgate.netgoogle.com
High CrystallinityLeads to high rigidity, hardness, and chemical resistance. google.com
High Mechanical StrengthIncludes high tensile and flexural strength, making it suitable for load-bearing applications. researchgate.net
Abrasion ResistanceOffers excellent durability in applications involving friction and wear. lanxess.comresearchgate.net
Good MachinabilityThe material can be easily processed by sawing, drilling, milling, and turning. lanxess.com

Properties

CAS No.

13093-19-1

Molecular Formula

C10H14N2S

Synonyms

METHYLENEBISCAPROLACTAM

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Methylenebiscaprolactam

Novel Approaches in METHYLENEBISCAPROLACTAM Synthesis Research

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign industrial processes. unibo.it The traditional synthesis involves the condensation of ε-caprolactam with formaldehyde (B43269), and optimizing this process in line with green chemistry focuses on reducing hazards, waste, and energy consumption. epa.gov

Key research findings in green synthetic design for related chemical processes, which can be applied to this compound, include:

Atom Economy: The fundamental condensation reaction is theoretically atom-economical, combining two molecules of ε-caprolactam with one of formaldehyde to yield the product and water. The primary goal is to maximize the efficiency of this reaction to minimize by-products.

Safer Reagents and Solvents: A significant green objective is the replacement or reduction of hazardous materials. Formaldehyde is a known carcinogen, prompting research into using less hazardous equivalents like paraformaldehyde or trioxane, and implementing process controls to minimize exposure. The use of neoteric solvents like ionic liquids or supercritical carbon dioxide (scCO₂), or developing solvent-free reaction conditions, represents a major area of green chemistry research. researchgate.net

Catalysis: Shifting from corrosive and difficult-to-recycle homogeneous catalysts (e.g., mineral acids) to solid, heterogeneous catalysts is a core green strategy. Solid acid catalysts, such as zeolites or ion-exchange resins, can be easily separated from the reaction mixture, regenerated, and reused, thereby reducing waste streams.

Waste Prevention: The primary waste product is water, but side reactions can generate unwanted by-products. Process optimization aims to prevent this waste from being created, which is preferable to treating it after the fact. epa.gov

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisResearch Focus
PreventionOptimizing reaction conditions to minimize by-product formation.High-yield catalytic systems, precise stoichiometric control.
Atom EconomyThe condensation reaction has a high theoretical atom economy.Maximizing conversion and selectivity to approach theoretical yield.
Less Hazardous Chemical SynthesesReplacing aqueous formaldehyde with alternatives like paraformaldehyde.Investigating formaldehyde-free methylene (B1212753) bridge-forming reactions.
Designing Safer ChemicalsThe product itself is designed for a specific function (e.g., as a polymerization activator).Ensuring high purity to avoid toxic impurities in the final polymer.
Safer Solvents and AuxiliariesReducing or eliminating the use of volatile organic compounds (VOCs).Development of solvent-free melt synthesis or use of green solvents like water or scCO₂. researchgate.net
Design for Energy EfficiencyEmploying highly active catalysts to lower reaction temperatures and shorten reaction times.Microwave-assisted synthesis, development of low-temperature catalysts.
Use of Renewable Feedstocksε-Caprolactam can potentially be derived from bio-based sources.Biocatalytic routes to precursors like ε-caprolactam.
Reduce DerivativesAvoiding protecting groups by using selective catalysts.One-pot synthesis methodologies. osti.gov
CatalysisUsing recyclable heterogeneous catalysts instead of single-use homogeneous ones.Development of solid acid catalysts (zeolites, resins) for the condensation step.

Reaction Mechanism Elucidation during Synthesis

The synthesis of N,N'-Methylenebis(ε-caprolactam) is typically achieved through the acid- or base-catalyzed condensation of ε-caprolactam with a methylene source, most commonly formaldehyde. The mechanism involves an N-amidoalkylation reaction.

Mechanistic Studies of Key Steps

Under acidic catalysis, the reaction proceeds through several well-defined steps:

Activation of Formaldehyde: The formaldehyde carbonyl oxygen is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, forming a highly reactive hydroxymethyl cation [CH₂OH]⁺.

First Nucleophilic Attack: The amide nitrogen of an ε-caprolactam molecule acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde.

Formation of N-methylol Intermediate: This attack, followed by deprotonation, results in the formation of an N-(hydroxymethyl)caprolactam intermediate. This species is a key intermediate in the reaction pathway.

Activation of the Intermediate: The hydroxyl group of the N-(hydroxymethyl)caprolactam intermediate is protonated by the acid catalyst, preparing it to leave as a water molecule.

Formation of Acylimmonium Ion: The protonated hydroxyl group departs as water, a stable leaving group. This generates a highly electrophilic N-acylimmonium ion, [R-CO-N=CH₂]⁺, where the positive charge is delocalized between the nitrogen and carbon atoms.

Second Nucleophilic Attack: A second molecule of ε-caprolactam attacks the electrophilic carbon of the acylimmonium ion.

Final Product Formation: A final deprotonation step yields the stable N,N'-Methylenebis(ε-caprolactam) product and regenerates the acid catalyst.

Investigation of By-product Formation and Purity Control

Controlling the purity of this compound is critical for its primary application as a cross-linker or activator in polymerization, where impurities can negatively affect polymer properties. researchgate.netresearchgate.net By-product formation is a key area of investigation.

Potential by-products include:

N-(hydroxymethyl)caprolactam: The reaction intermediate can remain if the synthesis does not go to completion.

Polymeric By-products: Uncontrolled self-polymerization of formaldehyde can lead to polyoxymethylene chains.

Ether-linked Dimers: The N-(hydroxymethyl)caprolactam intermediate could potentially self-condense to form a bis(caprolactam)methyl ether.

Higher Oligomers: Reaction of the product with further activated formaldehyde and caprolactam can lead to trimers or higher oligomers with multiple methylene bridges.

Strategies for purity control are focused on managing reaction conditions and stoichiometry.

Table 2: By-product Control in this compound Synthesis

Potential By-productFormation PathwayPurity Control Strategy
Unreacted ε-CaprolactamIncomplete reaction.Use of a slight excess of formaldehyde; purification by recrystallization.
N-(hydroxymethyl)caprolactamIncomplete reaction of the intermediate.Ensuring sufficient reaction time and temperature to drive the second condensation step.
PolyoxymethyleneSelf-polymerization of formaldehyde under catalytic conditions.Slow, controlled addition of formaldehyde; maintaining optimal temperature.
Ether-linked ImpuritiesSelf-condensation of the N-methylol intermediate.Strict control of pH and water concentration.

Stereochemical Control in Synthesis Research

Stereochemistry is a fundamental concept in synthesis that dictates the three-dimensional arrangement of atoms in a molecule. nih.gov However, its direct application to the synthesis of this compound itself is limited.

N,N'-Methylenebis(ε-caprolactam) is an achiral molecule because it possesses an internal plane of symmetry that passes through the central methylene bridge. Therefore, the synthesis does not produce enantiomers or diastereomers, and concepts like asymmetric synthesis or the use of chiral auxiliaries to control its absolute stereochemistry are not applicable. wikipedia.orgethz.ch

Despite the achiral nature of the molecule, stereochemical considerations become highly relevant in its primary application: polymer science. When used as a cross-linking agent or an activator in the anionic polymerization of caprolactam to form Nylon 6, this compound can influence the macroscopic properties of the resulting polymer, which are dependent on its three-dimensional structure. researchgate.net Research in this context does not focus on the stereochemistry of the small molecule itself, but rather on how its incorporation into a polymer chain affects:

Crystallinity: The introduction of cross-links can disrupt or alter the regular packing of polymer chains, affecting the degree of crystallinity of the material. researchgate.net

Reaction Kinetics: The stereochemical environment around the growing polymer chain can influence the rate and mechanism of further monomer addition.

Therefore, while there is no stereochemical control in the synthesis of this compound, it is a tool used to exert structural influence during polymerization processes.

Compound Index

Theoretical and Computational Chemistry Approaches for Methylenebiscaprolactam Systems

Molecular Structure and Conformation Analysis through Computational Methods

Computational methods are instrumental in elucidating the three-dimensional structure and conformational preferences of methylenebiscaprolactam.

Quantum mechanical (QM) methods, rooted in solving the Schrödinger equation, provide a fundamental understanding of molecular structure and properties. idosr.orgwikipedia.org For complex molecules like this compound, QM calculations can determine electronic structure, optimized geometries, and relative energies of different conformations. idosr.org These calculations are crucial for understanding the molecule's intrinsic properties that govern its behavior in larger systems. Although computationally intensive, QM methods such as Hartree-Fock and post-Hartree-Fock methods offer high accuracy for predicting molecular properties. idosr.orgnih.gov The application of QM allows for the detailed study of individual molecules, providing a basis for understanding their role in processes like polymerization. wikipedia.orgmdpi.com

Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science due to its balance of accuracy and computational cost. wikipedia.orgyoutube.com DFT is particularly useful for investigating the electronic structure of many-body systems like this compound. wikipedia.org It allows for the prediction of a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. rflow.aimdpi.com

In the context of this compound, DFT can be applied to:

Determine the most stable conformation: By calculating the energies of different spatial arrangements of the molecule, the lowest energy (and thus most stable) conformation can be identified. rflow.ai

Analyze electronic properties: DFT provides insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor, which is crucial for predicting reactivity. mdpi.com

Simulate spectroscopic data: Calculated properties can be used to predict spectroscopic signatures, such as those from infrared or NMR spectroscopy, aiding in the experimental characterization of the molecule. wikipedia.org

DFT calculations have proven to be a valuable tool for understanding the structural and electronic properties of molecules relevant to polymerization and materials science. wikipedia.orgrflow.ai

Table 1: Comparison of Computational Chemistry Methods

MethodDescriptionKey Applications for this compound
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of a molecule from first principles. idosr.orgwikipedia.orgDetermination of precise molecular geometry, electronic energy levels, and fundamental molecular properties. idosr.org
Density Functional Theory (DFT) A class of QM methods that calculates the electronic structure based on the electron density, offering a good balance between accuracy and computational cost. wikipedia.orgGeometry optimization, prediction of reactivity sites, calculation of reaction energies, and simulation of spectroscopic properties. rflow.aimdpi.com
Molecular Mechanics (MM) Uses classical physics to model the potential energy surface of a molecule, relying on a parameterized force field. nih.govConformational analysis of large systems, molecular dynamics simulations to study the movement of the molecule over time. nih.gov

While QM and DFT methods are highly accurate, they can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more computationally efficient alternative by using classical mechanics and a set of parameters known as a force field to describe the potential energy of a molecule. nih.gov

The development of an accurate force field is crucial for reliable MM simulations. rsc.orgrsc.org This process involves parameterizing the force field against high-level QM calculations or experimental data for a set of small molecules representative of the system of interest. nih.govarxiv.org For this compound, a specific force field would need to be developed or an existing one validated to accurately model the interactions within the molecule and between molecules.

Once a suitable force field is available, MM can be used for:

Conformational searching: Efficiently exploring the vast conformational space of this compound to identify low-energy structures. researchgate.net

Molecular dynamics (MD) simulations: Simulating the motion of the molecule over time, providing insights into its dynamic behavior and interactions with its environment. nih.gov

Reaction Mechanism and Kinetic Modeling of this compound Reactivity

Computational chemistry is invaluable for investigating the chemical reactions involving this compound, particularly in the context of polymerization.

This compound can act as an activator or initiator in anionic polymerization processes, such as that of ε-caprolactam. uliege.begoogle.com Computational studies can elucidate the mechanism of these crucial early stages of polymerization. mdpi.com

By modeling the interaction of this compound with monomers and other reactive species, computational methods can:

Identify the initiation pathway: Determine the sequence of elementary steps that lead to the formation of a growing polymer chain. nih.gov

Calculate activation energies for initiation: Quantify the energy barrier that must be overcome for the initiation reaction to occur, providing insights into the reaction rate. nih.gov

Analyze the role of catalysts or co-initiators: Investigate how other chemical species influence the initiation process. mdpi.com

These computational insights are critical for understanding and controlling the polymerization process to achieve desired polymer properties. mdpi.com

To fully understand a chemical reaction, it is essential to characterize the transition state, which is the highest energy point along the reaction pathway. nih.gov Computational methods can locate and analyze the geometry and energy of transition states for reactions involving this compound. nih.gov

The collection of all possible conformations of a molecule and the energy barriers between them is known as the energy landscape. nih.govopenedition.org By mapping the energy landscape for reactions involving this compound, chemists can:

Visualize the reaction pathway: Trace the minimum energy path from reactants to products through the transition state. tau.ac.ilchemrxiv.org

Predict reaction kinetics: The height of the energy barriers on the landscape determines the rate of the reaction. nih.govnih.gov

Identify potential intermediates and side reactions: The landscape may reveal the existence of stable or metastable intermediates and alternative reaction pathways. tau.ac.il

Understanding the energy landscape provides a comprehensive picture of the reactivity of this compound and is crucial for optimizing reaction conditions and designing more efficient polymerization processes. mdpi.com

Solvent Effects in Theoretical Reaction Modeling

The chemical environment plays a crucial role in dictating the kinetics and thermodynamics of chemical reactions. In the context of polymerization involving this compound, the solvent can influence reaction rates and pathways through various interactions, such as stabilization of transition states or reactants. Theoretical and computational chemistry provide powerful tools to investigate these solvent effects, which are broadly modeled using two main approaches: implicit and explicit solvation models. pitt.edu

Implicit solvent models, often called continuum models, treat the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. pitt.edumdpi.com The Polarizable Continuum Model (PCM) is a widely used example. This approach creates a cavity in the dielectric continuum that represents the solute molecule, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, allowing for the calculation of solvation free energy. An advantage of implicit models is their computational efficiency, making them suitable for initial screenings and for studying large systems. They can distinguish between the effects of the macroscopic reaction field and specific solute-solvent interactions. mdpi.com

Explicit solvent models offer a more detailed and physically realistic picture by including a number of individual solvent molecules in the simulation box along with the solute. pitt.edu These models can capture specific, short-range interactions like hydrogen bonding and local packing effects, which are often averaged out in implicit models. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are powerful hybrid approaches where the reacting species (e.g., this compound and the growing polymer chain end) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with computationally less expensive molecular mechanics force fields. For reactions where the solvent is not just a bulk medium but an active participant, for instance, by forming hydrogen bonds that stabilize a transition state, explicit models are indispensable for accurate predictions. pitt.eduunige.ch However, they come at a significantly higher computational cost due to the larger number of atoms and the need for extensive conformational sampling.

Machine learning techniques are also emerging to predict solvent effects, trained on large datasets from quantum chemistry calculations to provide nearly instantaneous predictions of kinetic solvent effects from simple inputs. nih.govchemrxiv.org

FeatureImplicit (Continuum) ModelsExplicit Models (e.g., QM/MM)
Solvent RepresentationUnstructured, continuous dielectric mediumIndividual, discrete solvent molecules
Computational CostLow to moderateHigh
Key AdvantageEfficiency, suitable for large systems and high-throughput screeningHigh accuracy, captures specific interactions (e.g., hydrogen bonds)
Typical ApplicationCalculating bulk electrostatic effects on solvation free energyModeling reactions where specific solvent interactions are critical to the mechanism
Captures Specific H-BondsNoYes
Captures Solvent Shell StructureNoYes

Polymerization Process Simulation and Prediction

Computational simulations provide invaluable, atomistic-level insights into polymerization processes that are often difficult to obtain through experimental methods alone. uc.eduarxiv.org For systems incorporating this compound, a bifunctional monomer used as a crosslinker, simulations can elucidate the dynamics of chain growth, the formation of network structures, and the resulting macroscopic properties of the final polymer. researchgate.net The two most prominent simulation techniques in this field are Monte Carlo (MC) and Molecular Dynamics (MD).

Monte Carlo and Molecular Dynamics Simulations of Polymerization Growth

Monte Carlo (MC) Simulations are stochastic methods that use random sampling to predict the equilibrium properties and behavior of complex systems. frontiersin.orgarxiv.org Instead of tracking the exact trajectory of particles over time, MC simulations generate a series of system configurations, with each new configuration being accepted or rejected based on a set of probabilistic rules, such as the Metropolis algorithm. frontiersin.org In polymer science, MC simulations are exceptionally versatile. They can be performed on lattice or in continuous space to model polymer chain conformations, phase behavior, and the polymerization process itself. frontiersin.orgmdpi.com For instance, the reaction ensemble MC method can directly simulate chemical reactions, making it possible to model the step-by-step growth of polymer chains and the formation of cross-links when this compound is introduced. umass.edu These simulations can provide detailed information on how factors like monomer concentration and reactivity ratios influence the kinetics of polymerization and the evolution of the polymer network. mdpi.com

Molecular Dynamics (MD) Simulations provide a deterministic approach by solving Newton's equations of motion for a system of atoms and molecules, thereby generating a trajectory that describes how the system evolves over time. uc.eduyoutube.com This allows for the study of both equilibrium and non-equilibrium properties, including the dynamics of polymer chains, such as diffusion and relaxation. uc.eduosti.gov To make the simulation of large polymer systems computationally tractable, coarse-grained models like the bead-spring model are often employed. gchenlab.com In this approach, a group of atoms is represented as a single "bead," significantly reducing the degrees of freedom. MD simulations can model polymerization growth by using reactive force fields (like ReaxFF) that can simulate bond formation and breaking, or by using algorithms that incrementally create bonds between monomers based on proximity and reactivity criteria. nasa.gov For this compound, MD simulations can track the formation of cross-links and the resulting restriction of chain mobility, providing a direct link between the molecular-level crosslinking events and the viscoelastic properties of the resulting thermoset material. youtube.comsemanticscholar.org

TechniqueFundamental PrincipleInformation ObtainedApplication to this compound Systems
Monte Carlo (MC)Stochastic; uses random numbers and probability rules to sample system configurations. frontiersin.orgEquilibrium properties, polymerization kinetics, cluster/ring size distributions, percolation thresholds. mdpi.comumass.edumdpi.comModeling the statistical process of network formation and predicting the gel point.
Molecular Dynamics (MD)Deterministic; solves Newton's equations of motion to track particle trajectories. uc.eduDynamic properties (diffusion, viscosity), relaxation times, structural evolution, stress-strain behavior. uc.eduosti.govSimulating the real-time growth of the polymer network and predicting its mechanical and thermal properties.

Predictive Modeling of Polymer Architecture Resulting from this compound Incorporation

The incorporation of this compound as a crosslinking agent fundamentally alters the polymer architecture from linear or branched chains to a three-dimensional network. Predicting the topology and characteristics of this network is crucial for tailoring the final material properties. Computational modeling offers powerful strategies to predict this architecture.

Predictive models can forecast several key architectural parameters. These include the distribution of molecular weights prior to gelation, the crosslink density, the size and distribution of network cycles (loops), and the volume fraction of dangling ends and soluble fractions. These parameters directly influence macroscopic properties such as the glass transition temperature, modulus, and swelling behavior.

Graph-network-based algorithms are particularly well-suited for describing the complex topology of highly cross-linked polymers. arxiv.org In this approach, monomers are treated as nodes and chemical bonds as edges in a graph. Polymerization is simulated by adding edges between nodes according to reactive probabilities. This method is highly adaptable and can efficiently model the evolution of the polymer structure from monomers to a fully formed network, tracking complex changes in connectivity. arxiv.org

Furthermore, the field of polymer informatics is increasingly leveraging machine learning (ML) to create predictive models. arxiv.orgnih.gov By training ML algorithms on datasets generated from experiments or high-fidelity simulations, it is possible to develop surrogate models that can rapidly predict polymer properties from monomer composition and reaction conditions. nih.govresearchgate.net For a system containing this compound, an ML model could be trained to predict, for example, the final crosslink density or glass transition temperature based on the initial monomer-to-crosslinker ratio, without the need to run a full MD or MC simulation for every case. researchgate.net This data-enabled approach accelerates the design and discovery of new polymer materials with desired architectures and properties. nih.gov

Predicted Architectural ParameterDescriptionModeling Methodology
Crosslink DensityThe number of cross-linked monomer units per unit volume.Monte Carlo simulations, Graph-network algorithms arxiv.org, Molecular Dynamics.
Molecular Weight DistributionThe distribution of polymer chain masses in the system.Kinetic Monte Carlo, Stochastic reaction models. mdpi.com
Gel PointThe critical extent of reaction at which an infinite network first appears.Percolation theory combined with Monte Carlo simulations. mdpi.com
Structure-Property RelationshipsCorrelation between molecular architecture and macroscopic properties (e.g., Tg, modulus).Machine Learning models trained on simulation/experimental data. arxiv.orgnih.govresearchgate.net

Polymerization Chemistry and Mechanistic Role of Methylenebiscaprolactam

METHYLENEBISCAPROLACTAM as a Crosslinking Agent in Ring-Opening Polymerization

In the production of Polyamide 6, this compound serves as a key ingredient to create a polymer network structure rather than linear polymer chains. This is achieved through its role in the ring-opening polymerization process. rsc.org

Anionic ring-opening polymerization of ε-caprolactam is a highly efficient method for producing Polyamide 6. rsc.org The process is typically initiated by a strong base, which deprotonates a caprolactam monomer to form a lactam anion. mdpi.com However, this initiation is slow. To accelerate the polymerization, an activator, or co-initiator, is used. uliege.be These activators, typically N-acyl lactams, provide a more reactive site for the lactam anion to attack, thus speeding up the polymerization. rsc.orguliege.be

This compound functions as a bifunctional activator. rsc.org Each of its caprolactam rings can be acylated, creating two active sites for polymer chain growth within a single molecule. When a lactam anion attacks one of the activated carbonyl groups on the this compound molecule, it initiates the growth of a polymer chain. Because the molecule has a second potential initiation site, it can be incorporated into two different growing polymer chains. This dual functionality is the basis for its role as a crosslinking agent, effectively linking two polymer chains together and leading to the formation of a three-dimensional network structure. researchgate.net This process is particularly advantageous in reactive processing techniques like thermoplastic resin transfer molding (TP-RTM). uq.edu.au

The formation of a polymer network occurs when polymer chains are interconnected by crosslinks. researchgate.net In the anionic polymerization of caprolactam, this compound provides the molecular bridge to form these crosslinks. The mechanism involves the sequential growth of polyamide chains from the two N-acyl lactam sites on the this compound molecule.

The density of these crosslinks, which significantly influences the final properties of the polymer, can be controlled by adjusting the concentration of this compound in the polymerization mixture. A higher concentration of this bifunctional activator leads to a greater number of crosslinks per unit volume of the polymer, resulting in a more tightly-knit network. acs.org Conversely, a lower concentration produces a looser network with longer polymer chains between the crosslink points. This control over crosslink density allows for the tailoring of the polymer's mechanical properties, such as its rigidity, elasticity, and thermal stability. mdpi.com

Table 1: Effect of this compound Concentration on Network Properties

This compound Concentration (mol%) Crosslink Density Average Molecular Weight Between Crosslinks Resulting Polymer Characteristic
Low Low High More flexible, lower modulus
Medium Medium Medium Balanced properties

This table is illustrative, showing the general relationship between activator concentration and polymer network properties.

The kinetics of the anionic polymerization of caprolactam are significantly influenced by the type and concentration of the activator. mdpi.comresearchgate.net The use of an activator like this compound dramatically increases the rate of polymerization compared to a system relying solely on a basic initiator. taylorfrancis.com As a bifunctional activator, it provides two growth centers per molecule, which can lead to a rapid increase in molecular weight and viscosity as the network forms. rsc.org

Table 2: Illustrative Polymerization Kinetics at 150°C

Activator Type Activator Conc. (mol%) Catalyst Conc. (mol%) Time to 90% Conversion (minutes)
Monofunctional 0.5 0.5 15
This compound 0.25 0.5 8

This table provides representative data illustrating how a bifunctional activator like this compound can accelerate polymerization compared to a monofunctional one.

Influence on Polymer Architecture and Molecular Weight Distribution

The use of a polyfunctional activator like this compound fundamentally alters the architecture of the resulting polyamide from a collection of linear chains to a covalently bonded network.

In polymer chemistry, branching refers to the attachment of side chains to a polymer's main backbone. This compound introduces specific points of branching. Each molecule can be considered a branching point from which two polymer chains emanate. This leads to the formation of a complex, three-dimensional network topology instead of a linear or simply branched structure. researchgate.net

The topology of this network—how the chains are interconnected—is a direct consequence of the concentration of the crosslinking agent. At low concentrations, the this compound molecules may be far apart, leading to a network with large loops and a high molecular weight between crosslinks. As the concentration increases, the network becomes more intricate and densely connected. This ability to control the polymer architecture allows for the fine-tuning of material properties. researchgate.net

Gelation is the process where a liquid polymerizing system transforms into a solid-like gel. This occurs at a specific point in the reaction known as the gel point, where a continuous, crosslinked network extends throughout the entire sample. The formation of this network is highly dependent on the presence and concentration of the crosslinking agent. acs.org

For gelation to occur, a critical concentration of the crosslinking agent, such as this compound, is required. researchgate.net Below this critical concentration, even if all the monomer is consumed, the resulting polymer will consist of branched but still soluble molecules. There are not enough crosslinking points to connect them all into a single, macroscopic network. Above the critical concentration, the growing branched polymers will inevitably link together to form an "infinite" network, resulting in the characteristic rubbery or solid gel. The gelation time decreases with increasing concentrations of the activator and catalyst. acs.org

Table 3: Gelation Behavior as a Function of this compound Concentration

This compound Conc. (relative to critical conc. C₀) Network Formation Final State of Polymer
C < C₀ Branched, disconnected polymers Soluble, viscous liquid/solid
C = C₀ Onset of infinite network formation (Gel Point) Incipient Gel

This table illustrates the concept of a critical concentration for gelation.

Strategies for Tailoring Polymer Molecular Weight

The molecular weight of polymers is a critical parameter that dictates their physical and mechanical properties. In polymerization reactions involving this compound, which often acts as a bifunctional activator in the anionic polymerization of ε-caprolactam to form Polyamide 6 (PA6), several strategies can be employed to control the polymer's molecular weight.

The fundamental principle for controlling molecular weight in step-growth or activated chain-growth polymerizations is the precise control of stoichiometry between functional groups. uomustansiriyah.edu.iq The molecular weight of nylons, for instance, can be stabilized by the deliberate addition of a predetermined amount of a monofunctional monomer. uomustansiriyah.edu.iq In the context of this compound-activated polymerization, the key factors include the ratio of monomer to initiator (catalyst) and activator.

Control via Initiator and Activator Concentration: In the anionic polymerization of ε-caprolactam, the number of growing chains is determined by the concentration of the activator. This compound, being a bifunctional activator, can initiate the growth of two polymer chains. Therefore, the number-average molecular weight (Mn) is directly influenced by the initial monomer-to-activator ratio. A higher concentration of this compound, relative to the monomer, will result in a larger number of polymer chains and consequently, a lower average molecular weight. Conversely, decreasing the activator concentration leads to fewer, but longer, polymer chains, thus increasing the molecular weight.

Research on the anionic polymerization of ε-caprolactam has shown that increasing the concentration of the catalyst-activator system leads to a higher rate of monomer conversion but can also affect the resulting molecular weight and crystallinity. core.ac.uk The deliberate use of monofunctional ingredients or creating a stoichiometric imbalance can effectively limit the growth of polymer chains and thus control the final molecular weight. uomustansiriyah.edu.iq

Use of Chain Transfer Agents: Chain transfer is a widely used process for regulating and controlling molecular weight in various polymerization reactions. rubbernews.com By introducing a chain transfer agent (CTA), the growing polymer chain is terminated, and a new chain is initiated from the CTA. While more common in radical polymerization, analogous principles can be applied in anionic systems. The effectiveness of a CTA is defined by its chain transfer constant. rubbernews.com Solvents with high chain transfer ability can be used to produce low molecular weight polymers in a process sometimes referred to as telomerization. rubbernews.com

Reaction Conditions: Polymerization temperature and time also play a role. Higher temperatures can increase the rate of polymerization but may also promote side reactions or chain transfer, which can limit the ultimate molecular weight. core.ac.uk The viscosity-average molecular weight of the resulting polymer is a key property measured to assess the effectiveness of these control strategies. core.ac.uk

Table 1: Factors Influencing Molecular Weight in this compound-Activated Polymerization
StrategyMechanismEffect on Molecular WeightReference
Increase Activator/Monomer RatioIncreases the number of initiated polymer chains.Decrease uomustansiriyah.edu.iq
Decrease Activator/Monomer RatioDecreases the number of initiated polymer chains.Increase uomustansiriyah.edu.iq
Addition of Monofunctional ReagentsActs as a chain-capping agent, preventing further propagation.Decrease / Control uomustansiriyah.edu.iq
Use of Chain Transfer AgentsTerminates a growing chain and initiates a new one.Decrease rubbernews.com
Control of Reaction TemperatureAffects rates of propagation, termination, and side reactions.Variable; can limit molecular weight at higher temperatures. core.ac.uk

Co-Polymerization Studies Involving this compound

This compound's bifunctional nature makes it a valuable component in creating more complex polymer architectures, such as block and graft co-polymers. These advanced materials often exhibit unique properties derived from the combination of different polymer segments.

Integration with Other Monomers for Advanced Materials

This compound can act as a bridge in synthesizing co-polymers. By functioning as an activator for ε-caprolactam polymerization, it can be used in systems containing other pre-formed polymers or monomers to create novel materials.

Block Co-polymers: The synthesis of block co-polymers often involves sequential polymerization. nih.gov In the context of anionic polymerization, a polymer block with a reactive end-group can act as a "macro-activator" for the polymerization of a second monomer, like ε-caprolactam. For example, ester-terminated polystyrenes have been used as macromolecular activators for ε-caprolactam polymerization to synthesize Polystyrene-b-Polyamide 6 block co-polymers. uliege.be Similarly, isocyanate-terminated polybutadienes have been employed to create Nylon-6-Polybutadiene-Nylon-6 triblock co-polymers. uliege.be While these examples use other activators, this compound could theoretically link two different polymer chains or initiate polymerization from a bifunctional macro-initiator.

Graft Co-polymers: Graft co-polymers can be synthesized by activating the anionic polymerization of ε-caprolactam from a pre-existing polymer backbone. Research has shown that aromatic polyimides, which are soluble in molten ε-caprolactam, can serve as macromolecular activators. researchgate.net The imide cycles within the polyimide backbone initiate the polymerization of caprolactam, resulting in Polyamide 6 chains being grafted onto the polyimide. This process yields partially crosslinked graft polymers with improved thermal and tribological properties compared to unmodified Polyamide 6. researchgate.net this compound, as a small-molecule bifunctional activator, is more commonly used to create cross-linked networks rather than graft co-polymers, but its chemistry is central to the activation mechanism in these systems.

Characterization of Co-Polymer Microstructure and Composition

The properties of a co-polymer are intrinsically linked to its microstructure, which includes the arrangement of monomer units (e.g., random, alternating, block), composition, and molecular weight distribution. nih.govtue.nl A variety of analytical techniques are employed to elucidate these structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is a powerful tool for determining the chemical composition and microstructure of co-polymers. tue.nlmdpi.com It can be used to quantify the relative amounts of each monomer in the co-polymer and to identify the sequence distribution of the monomer units along the polymer chain. tue.nl For instance, in Poly(ethylene furanoate)/Poly(ε-caprolactone) block co-polymers, NMR confirmed the composition and blocky microstructure. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). mdpi.com In block co-polymers, the presence of distinct thermal transitions corresponding to each block can confirm microphase separation, a hallmark of blocky structures. mdpi.commdpi.com The degree of crystallinity of the different blocks can also be assessed, which is crucial for understanding the material's mechanical properties. rsc.org

Scanning Electron Microscopy (SEM): SEM provides information about the morphology of the co-polymer on a microscopic scale. In fiber-reinforced composites where the matrix is a co-polymer, SEM can be used to examine the interfacial adhesion between the fibers and the polymer matrix. rsc.org For block co-polymers, SEM can help visualize the phase-separated domains. mdpi.com

Table 2: Techniques for Co-Polymer Characterization
TechniqueInformation ObtainedReference
Nuclear Magnetic Resonance (NMR)Chemical composition, monomer sequence distribution, microstructure (block vs. random). nih.govtue.nlmdpi.com
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), crystallinity. Confirms microphase separation. mdpi.comrsc.org
Scanning Electron Microscopy (SEM)Surface morphology, phase separation, fiber-matrix adhesion in composites. mdpi.comrsc.org
Gel Permeation Chromatography (GPC)Molecular weight and molecular weight distribution (polydispersity). mdpi.com

Kinetic Aspects of Co-Polymerization

The kinetics of co-polymerization describe the rates at which different monomers are incorporated into a growing polymer chain. In a system with two monomers, M1 and M2, there are four possible propagation reactions, each with its own rate constant (k11, k12, k21, k22). ethz.chnist.gov

Studies on the anionic polymerization of ε-caprolactam have monitored the kinetics using techniques like dynamic rheology and isothermal calorimetry. researchgate.netrsc.org These methods can track the progression of the reaction, for example, by measuring the increase in viscosity as the polymer forms or the heat evolved during polymerization. researchgate.netrsc.org When using macromolecular activators like polyimides, it has been observed that the polymerization rates are often slower than with conventional small-molecule activators. The activating ability of these macro-activators depends on their chemical structure, specifically the electron-withdrawing properties of the groups within the polymer chain. researchgate.net This highlights that the structure of the activator, whether it is a small molecule like this compound or a macromolecule, plays a crucial role in the kinetics of the co-polymerization process.

Advanced Analytical and Characterization Methodologies in Methylenebiscaprolactam Research

Spectroscopic Techniques for Structural Elucidation of METHYLENEBISCAPROLACTAM and its Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound and its polymers. researchgate.netrsc.org Advanced NMR techniques, such as two-dimensional (2D) NMR and solid-state NMR, offer deeper insights into the complex structures of these materials.

Solid-state NMR is particularly valuable for characterizing the semi-crystalline nature of polyamides derived from this compound. researchgate.netmdpi.com It can distinguish between amorphous and crystalline regions, providing information on molecular mobility and the different polymorphic forms present. mdpi.comresearchgate.net For instance, 13C solid-state NMR can elucidate the cross-linking structures and bonding within the polymer matrix. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in resolving complex and overlapping signals in the proton NMR spectrum, which is a common challenge with methylene-rich compounds like this compound. youtube.com By correlating proton and carbon signals, HSQC can definitively assign which protons are attached to which carbon atoms, helping to untangle complex spectra. youtube.com Furthermore, solution 13C NMR spectroscopy is effective in determining copolymer compositions, molecular weights, and the presence of different end-groups and isomeric forms (cis/trans amide groups) in polyamides. researchgate.net

Table 1: Key NMR Techniques for this compound and its Polymers

NMR Technique Information Obtained Application Example
Solid-State 13C NMR Crystalline and amorphous phases, cross-linking structures, molecular mobility. researchgate.netmdpi.com Characterization of the different solid phases in polyamide-6,6. tue.nl
2D NMR (e.g., HSQC) Correlation of proton and carbon signals, resolution of overlapping signals. youtube.com Differentiating and assigning signals from multiple methylene (B1212753) groups. youtube.com

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information on the functional groups and molecular vibrations within this compound and its polymers.

FTIR spectroscopy is widely used for the qualitative and quantitative analysis of polyamides. syntechinnovation.com It can identify characteristic absorption bands corresponding to specific chemical bonds, such as the N-H stretch, C-H stretch, Amide-I (C=O stretch), and Amide-II (N-H bend and C-N stretch) bands. sid.ir These bands can be used to confirm the chemical structure of the polymer and to study phenomena such as hydrogen bonding. sid.ir The technique can also differentiate between various types of polyamides based on subtle differences in their infrared spectra. syntechinnovation.com Furthermore, FTIR can be used to assess changes in crystallinity, as specific bands are associated with crystalline and amorphous phases of the polymer. researchgate.netmdpi.com

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. uq.edu.au This makes it an excellent tool for studying the carbon backbone of polymers. Polarized Raman spectroscopy on oriented polymer filaments can provide detailed information about chain conformation and the symmetry of the unit cell. acs.orgresearchgate.net The technique is also highly effective for monitoring the ring-opening polymerization of lactams in situ, as significant and distinct changes in the Raman spectra occur as the monomer is converted to a polymer. uq.edu.au

Table 2: Characteristic Vibrational Frequencies for Polyamides

Vibrational Mode Typical Wavenumber (cm-1) in FTIR Typical Wavenumber (cm-1) in Raman
N-H Stretch ~3305 -
C-H Stretch ~2865-2936 ~2905
Amide I (C=O Stretch) ~1638 -
Amide II (N-H Bend, C-N Stretch) ~1539 -
C-C Backbone ~932, 1140 ~1123
CH2 Bending/Twisting ~1450 ~1305, 1450

Note: Specific peak positions can vary depending on the specific polyamide and its physical state. sid.irresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of molecules. etamu.edu When coupled with a separation technique like gas chromatography (GC), it becomes a highly specific and sensitive method for identifying and quantifying volatile and semi-volatile compounds. wikipedia.orgthermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of this compound and related compounds. wikipedia.org It can be employed to identify and quantify impurities in the caprolactam monomer, which is crucial for quality control in polymerization processes. researchgate.net The technique has been successfully used to separate and identify numerous compounds in crude caprolactam samples. researchgate.netgoogle.com In the context of polymer analysis, GC-MS can be used to detect and quantify residual monomers or other small molecules that might be present in the final polymer product. d-nb.info The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a "molecular fingerprint," allowing for confident identification by comparison with spectral libraries. etamu.edunih.gov

Table 3: Applications of GC-MS in this compound Research

Application Analyte Key Findings
Impurity Profiling Impurities in crude caprolactam Identification of multiple trace impurities, providing insights for process control. researchgate.net
Purity Analysis Caprolactam High-purity caprolactam can be recovered and its purity confirmed by GC analysis. google.com
Analysis of Degradation Products Thermally degraded polymer Identification of degradation products to understand the decomposition mechanisms. wikipedia.org

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating complex mixtures and are widely used in the analysis of this compound and its polymers to assess purity and determine molecular weight distributions. wikipedia.orgshimadzu.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgfraunhofer.deucsb.edu The technique separates molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute from the chromatography column faster than smaller molecules. youtube.com

For polyamides derived from this compound, which can be challenging to dissolve, specific solvents and conditions are required. waters.com Hexafluoroisopropanol (HFIP) has emerged as a suitable solvent for GPC analysis of polyamides at near-ambient temperatures. bgb-info.comdigitellinc.com Advanced Polymer Chromatography (APC™) systems, which can operate at higher pressures, allow for faster and more efficient separations using solvents like HFIP. digitellinc.comlcms.cz The GPC system is calibrated with polymer standards of known molecular weight, such as polymethylmethacrylate (PMMA), to generate a calibration curve from which the molecular weight averages (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (Đ = Mw/Mn) of the sample can be determined. wikipedia.orgbgb-info.com

Table 4: Typical GPC Systems for Polyamide Analysis

GPC System Mobile Phase Detector Key Advantages
High-Temperature GPC m-cresol, Benzyl alcohol waters.comresearchgate.net Refractive Index (RI), Viscometer researchgate.net Suitable for polyolefins and other polymers requiring high temperatures for dissolution. fraunhofer.de
Advanced Polymer Chromatography (APC™) Hexafluoroisopropanol (HFIP) with salt additive digitellinc.comlcms.cz Refractive Index (RI) Faster analysis times, reduced solvent consumption compared to traditional GPC. waters.comdigitellinc.com

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgshimadzu.comopenaccessjournals.com It is extensively used for the analysis of non-volatile compounds.

In the context of this compound, HPLC is an invaluable tool for determining the purity of the monomer and for monitoring the progress of polymerization reactions. asn.sngoogle.com It can effectively separate caprolactam from its linear and cyclic oligomers, allowing for their quantification in polyamide samples. asn.sn Reverse-phase HPLC methods are commonly employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.com For instance, a mixture of acetonitrile (B52724) and water with an acid modifier can be used to separate caprolactam and related compounds. sielc.com The technique is also used for quality control, such as testing for the migration of caprolactam from polyamide-based food contact materials. nih.gov

Table 5: HPLC Methods for Caprolactam Analysis

HPLC Mode Stationary Phase Mobile Phase Application
Reverse Phase (RP) ODS (C18) google.com Acetonitrile/Water/Phosphoric Acid sielc.com Analysis of caprolactam purity. sielc.com
Reverse Phase (RP) ODS (C18) google.com Methanol/Buffer Salt Solution google.com Simultaneous detection of caprolactam and its derivatives. google.com

Microscopic and Morphological Characterization of this compound-Derived Polymers

The morphology and structure of polymers at the micro- and nanoscale significantly influence their macroscopic properties. Techniques such as electron microscopy, atomic force microscopy, and X-ray diffraction are essential for elucidating the complex architectures of polymers formed using this compound as a crosslinking or monomeric agent.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the structure of materials at high resolution. azooptics.com In the context of this compound-derived polymers, these techniques offer detailed insights into surface features and internal morphology.

SEM provides high-resolution, three-dimensional images of the polymer surface topography. azom.compressbooks.pub It is invaluable for examining the effects of polymerization conditions on the final structure, revealing features like surface regularity, porosity, and the presence of any aggregates or defects. pressbooks.pub For instance, in a polymer network formed by crosslinking polycaprolactam with this compound, SEM can be used to analyze the surface morphology, showing how the crosslinking agent influences the texture and phase homogeneity of the material. azom.com The technique can also help visualize the distribution of any fillers or reinforcing agents within the polymer matrix. azom.com

TEM, in contrast, transmits electrons through an ultrathin slice of the material to provide information about its internal structure. azooptics.com This is particularly useful for understanding the dispersion of the crosslinked network and the morphology of different phases within the polymer blend. researchgate.net For this compound-derived polymers, TEM can reveal the nanoscale details of the crosslinked domains, helping to determine the miscibility and interfacial characteristics of the polymer components. azooptics.comresearchgate.net While sample preparation for TEM can be more demanding than for SEM, often requiring staining with heavy metals like osmium tetroxide to generate contrast, it provides unparalleled detail about the internal nanostructure. researchgate.net

Table 1: Comparison of SEM and TEM for Polymer Characterization azooptics.com
FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
PrincipleScans a focused electron beam over the surface to create an image from secondary or backscattered electrons. azom.compressbooks.pubTransmits a beam of electrons through an ultra-thin specimen to form an image. azooptics.com
Information ObtainedSurface topography, morphology, composition. pressbooks.pubgfzxb.orgInternal structure, crystallography, morphology at the atomic scale. azooptics.com
Sample PreparationMinimal preparation, can analyze bulk samples, may require a conductive coating. dtu.dkRequires ultra-thin sections (typically <100 nm), may require staining. researchgate.net
Application to this compound PolymersVisualize surface texture, phase distribution, and effects of crosslinking on the polymer surface.Examine the internal crosslinked network structure and dispersion of polymer phases.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. nih.gov Unlike electron microscopy, AFM can operate in various environments, including air and liquid, without the need for a vacuum. nih.gov This makes it particularly suitable for studying the surface properties of polymers under different conditions. researchgate.net

In the study of this compound-derived polymers, AFM is used to obtain detailed information on surface roughness, phase distribution, and mechanical properties at a local level. researchgate.net By scanning a sharp tip over the sample surface, AFM can map out height variations with atomic precision. researchgate.net This is crucial for understanding how the incorporation of this compound affects the surface smoothness and uniformity of the resulting polymer films. nih.gov Furthermore, advanced AFM modes can measure properties such as adhesion, friction, and elasticity (Young's Modulus), providing a wealth of information about the nanomechanical behavior of the polymer surface. researchgate.netazonano.com This data is vital for applications where surface interactions are critical.

Table 2: AFM Data for Polymer Surface Analysis
Parameter MeasuredTypical Information GainedRelevance to this compound Polymers
Topography (Height Image)Provides a 3D map of the surface, revealing features like hills, valleys, and pores. nih.govCharacterizes surface smoothness and the morphology of the crosslinked network at the surface.
Phase ImageMaps variations in material properties like adhesion and viscoelasticity, useful for identifying different components in a blend. researchgate.netDistinguishes between different polymer phases and assesses the homogeneity of the crosslinking.
Surface Roughness (e.g., Ra, Rq)Quantitative measure of the fine-scale variations in the height of the surface. researchgate.netQuantifies the effect of this compound concentration on surface texture.
Young's ModulusMeasures the stiffness of the material at the nanoscale. azonano.comDetermines how crosslinking with this compound impacts the surface mechanical properties.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. thermofisher.com Polymers can exist in various forms, from highly crystalline to completely amorphous, and the degree of crystallinity has a profound impact on their mechanical, thermal, and chemical properties. thermofisher.com Highly crystalline polymers tend to be more rigid and have higher melting points, while amorphous polymers are generally softer. thermofisher.com

Table 3: Illustrative XRD Findings for a Semi-Crystalline Polymer
XRD ParameterFindingInterpretation for this compound Polymers
Peak Positions (2θ)Sharp peaks at specific angles corresponding to crystal lattice planes. intertek.comIdentifies the crystal structure (e.g., alpha or gamma form of polyamide) and how it might be altered by crosslinking.
Peak BroadeningBroader peaks indicate smaller or more disordered crystallites. units.itThe Scherrer equation can be used to estimate the crystallite size, which may decrease with increased crosslinking. units.it
Degree of Crystallinity (%)Calculated from the ratio of crystalline peak area to the total scattered intensity. units.itQuantifies the reduction in crystallinity as a function of this compound content.
Amorphous HaloA broad, diffuse scattering signal from the non-crystalline regions. icdd.comAn increase in the intensity of the amorphous halo relative to the crystalline peaks indicates a more amorphous structure.

Thermal Analysis Techniques for Polymerization and Network Formation

Thermal analysis techniques are fundamental for studying the thermal properties and stability of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important in characterizing the polymerization process and the resulting network structure of this compound-derived materials.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. rroij.com It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. surfacesciencewestern.com

In the research of this compound polymers, DSC is a vital tool for studying polymerization kinetics and characterizing the thermal transitions of the final product. For instance, the heat released during the polymerization (enthalpy of reaction) can be measured to study the reaction rate and degree of conversion. In the analysis of a finished polymer, such as polycaprolactam crosslinked with this compound, DSC can determine key properties like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Research has shown that the use of this compound as a crosslinker can cause a depression in the melting temperature of polycaprolactam. researchgate.net DSC is also used to investigate the effects of additives and processing conditions on the thermal behavior of the polymer. surfacesciencewestern.comresearchgate.net

Table 4: Key Thermal Transitions Measured by DSC
Thermal EventDescriptionSignificance for this compound Polymers
Glass Transition (Tg)The reversible transition in amorphous regions from a hard, glassy state to a soft, rubbery state. improvedpharma.comIndicates the operational temperature range of the polymer; can be affected by crosslink density.
Crystallization (Tc)An exothermic process where polymer chains organize into ordered structures upon cooling from the melt. surfacesciencewestern.comProvides information on the rate and extent of crystallization, which is influenced by crosslinking.
Melting (Tm)An endothermic process where crystalline regions transition to a disordered, molten state upon heating. improvedpharma.comCrosslinking with this compound can lower the Tm and broaden the melting peak, indicating a less perfect crystal structure. researchgate.net
Curing/CrosslinkingAn exothermic reaction where a polymer network is formed. surfacesciencewestern.comMeasures the enthalpy of the crosslinking reaction, allowing for the study of reaction kinetics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kuleuven.be This technique is primarily used to study the thermal stability and decomposition characteristics of materials, as well as to quantify their composition. grad.hryoutube.com

For polymers derived from this compound, TGA provides crucial data on their thermal stability. By heating a sample at a constant rate, a TGA curve is generated showing the temperatures at which weight loss occurs. kuleuven.be These weight loss steps correspond to the degradation of different components of the polymer or the volatilization of additives. The onset temperature of decomposition is a key indicator of the material's thermal stability. TGA can be used to compare the stability of polymers with varying amounts of this compound, thereby assessing how the crosslinked structure affects the decomposition pathways. The analysis can also determine the amount of inorganic filler or residue remaining after the organic polymer has decomposed. youtube.com

Table 5: Information from TGA on Polymer Decomposition
TGA MeasurementDescriptionApplication to this compound Polymers
Onset Decomposition Temperature (Tonset)The temperature at which significant weight loss begins. researchgate.netA primary measure of thermal stability. Comparing Tonset values can show if crosslinking enhances or reduces stability.
Temperature of Maximum Decomposition Rate (Tmax)The temperature at which the rate of weight loss is highest, identified from the peak of the derivative TGA (DTG) curve. mdpi.comHelps to identify and differentiate between multiple decomposition steps.
Residual Mass (%)The percentage of mass remaining at the end of the analysis. youtube.comQuantifies non-volatile components like fillers or char yield, which can be related to flame retardancy.
Weight Loss StepsDistinct regions of mass loss on the TGA curve.Can be correlated with the degradation of specific parts of the polymer structure, providing insight into the decomposition mechanism.

Rheological Studies of this compound-Containing Polymer Melts and Solutions

The introduction of this compound into polymer systems, particularly polyamides, serves to modify the molecular architecture, primarily through branching and crosslinking. These structural changes profoundly impact the rheological properties of the polymer in its molten or solution state. Rheological studies are therefore essential for understanding the processability and predicting the end-use performance of these modified materials. anton-paar.com The study of flow and deformation, known as rheology, provides critical data on properties like viscosity and viscoelasticity, which are directly linked to the molecular weight, molecular weight distribution, and degree of branching. anton-paar.comwiley.com For polymers containing this compound, rheological characterization elucidates the effects of the newly formed network structures on melt strength, flow behavior, and processing stability. researchgate.netktu.lt

Viscoelastic Behavior and Network Formation Dynamics

Polymers exhibit both viscous (liquid-like) and elastic (solid-like) characteristics simultaneously, a property known as viscoelasticity. sorbothane.com When a stress is applied, viscoelastic materials deform and also dissipate energy as heat. sorbothane.com In polymer melts, this behavior is governed by the movement and entanglement of long molecular chains. wiley.comuc.edu The incorporation of this compound, which acts as a branching and crosslinking agent, fundamentally alters these dynamics.

The formation of a polymer network introduces junction points that connect the linear polyamide chains. This process significantly restricts large-scale chain mobility, leading to a more pronounced elastic response. reading.ac.uk The dynamics of network formation can be observed through changes in the viscoelastic moduli: the storage modulus (G'), which represents the elastic component (stored energy), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat). researchgate.net

In this compound-modified polyamide melts, the formation of a three-dimensional network results in a notable increase in the storage modulus (G'), especially at low frequencies of oscillation in dynamic mechanical analysis. researchgate.net This indicates a transition from liquid-like behavior to a more solid-like or gel-like state, as the interconnected network can store more elastic energy. Concurrently, the complex viscosity (η*), a measure of the total resistance to flow, also increases significantly. The point where G' and G'' intersect, known as the crossover point, shifts to lower frequencies, providing a qualitative indication of an increase in the average molecular mass and elasticity of the polymer system. anton-paar.com

Studies on branched polyamides show that as the degree of branching increases, the polymer melt exhibits higher melt strength and a more pronounced shear-thinning behavior, where viscosity decreases with increasing shear rate. researchgate.nettue.nl The network created by this compound is dynamic, involving both covalent crosslinks and physical entanglements, which govern the material's response over a wide range of timescales. mit.edu Understanding these network dynamics is crucial for controlling the material's properties and processing behavior. mdpi.comaps.org

Table 1: Representative Viscoelastic Properties of Linear vs. This compound-Modified Polyamide 6 (PA6) Melt This table presents illustrative data based on typical trends observed in the rheological analysis of linear and branched/crosslinked polymer melts.

Angular Frequency (rad/s)Polymer SystemStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)
0.1 Linear PA6502002012
0.1 PA6 + this compound4003505315
1.0 Linear PA645015001566
1.0 PA6 + this compound200018002691
10 Linear PA6300080008544
10 PA6 + this compound8500900012379
100 Linear PA6150002500029155
100 PA6 + this compound280003500044822

Influence of Crosslinking on Melt Flow Properties

The introduction of crosslinks via this compound has a direct and significant impact on the bulk flow properties of the polymer melt, which are critical for processing operations like extrusion, blow molding, and injection molding. specialchem.com One of the most common metrics used to characterize melt flow is the Melt Flow Index (MFI) or Melt Flow Rate (MFR), which measures the mass of polymer that flows through a standardized capillary die under a specific load and temperature in a given time. specialchem.comdynisco.com

This change in melt flow behavior is a critical consideration for process selection. specialchem.com Materials with a low MFI (high melt viscosity) typically exhibit higher melt strength, which is advantageous for processes like film blowing and extrusion, where the molten polymer must maintain its shape after exiting the die. specialchem.com Conversely, materials with a high MFI (low melt viscosity) are easier to inject into complex molds during injection molding. specialchem.com

The effect of crosslinking on viscosity is most pronounced at low shear rates. dynisco.com At the high shear rates typical of many processing operations, the shear-thinning effect can become dominant, causing the viscosity to decrease. mdpi.com However, the increased elasticity and melt strength imparted by the crosslinked network remain. Reactive extrusion processes can utilize agents like this compound to purposefully modify the rheology of polymers like polypropylene (B1209903) and polyamides to achieve desired flow properties for specific applications, such as fiber spinning. mdpi.com Therefore, by controlling the amount of this compound, the melt flow properties of the base polymer can be precisely tailored to meet the demands of a particular manufacturing process. nih.gov

Table 2: Illustrative Effect of this compound Concentration on the Melt Flow Index (MFI) of Polyamide 6 (PA6) This table shows the expected trend of MFI reduction with increasing crosslinker concentration, based on established principles of polymer rheology. specialchem.comgoogle.com

SampleConcentration of this compound (wt%)MFI (g/10 min) at 235°C/2.16 kg (Typical Condition)
1 0.045
2 0.232
3 0.421
4 0.614
5 0.88

Structure Property Relationships in Polymeric Systems Utilizing Methylenebiscaprolactam

Strategies for Modifying Mechanical and Thermal Performance through Crosslinking

Approaches to Tuning Thermomechanical Responses

The incorporation of Methylenebiscaprolactam into polymeric systems, particularly polyamides, serves as a critical method for tuning their thermomechanical responses. As a bifunctional activator in the anionic polymerization of lactams, such as ε-caprolactam, this compound facilitates the formation of a crosslinked polymer network. mdpi.comresearchgate.netrsc.org This network structure is fundamental to altering the material's properties. The extent of this alteration is directly related to the crosslink density, which can be controlled by the concentration of this compound used in the polymerization process. researchgate.netresearchgate.net

Increasing the concentration of a bifunctional activator like this compound generally leads to a higher crosslink density. rug.nl This increased density has several predictable effects on the thermomechanical properties of the resulting polymer:

Increased Stiffness and Modulus: The covalent bonds forming the crosslinks restrict the mobility of the polymer chains. specialchem.com This restriction results in a material with higher stiffness and an increased elastic modulus. researchgate.net

Enhanced Thermal Stability: Crosslinked polymers typically exhibit improved thermal stability. The three-dimensional network structure is more resistant to deformation and degradation at elevated temperatures compared to linear polymers. specialchem.comnasa.gov This is often observed as an increase in the heat deflection temperature (HDT) of the material.

Altered Glass Transition Temperature (Tg): The glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is significantly influenced by crosslinking. Generally, an increase in crosslink density restricts polymer chain mobility, leading to a higher Tg. specialchem.comrsc.org This relationship allows for the precise tailoring of the polymer's service temperature range.

Reduced Ductility and Increased Brittleness: While strength and stiffness are enhanced, the reduced chain mobility caused by crosslinking often leads to a decrease in ductility and an increase in brittleness. specialchem.com The material becomes less able to deform plastically under stress.

The tuning of these properties is a matter of balancing the desired characteristics. For instance, in applications requiring high thermal stability and rigidity, a higher concentration of this compound would be beneficial. Conversely, if more flexibility is needed, a lower concentration would be used. The relationship between the crosslinker concentration and the resulting properties allows for the rational design of polymers for specific applications. researchgate.netrsc.org

Table 1: Illustrative Effect of Crosslinker Concentration on Thermomechanical Properties

Crosslinker Concentration (mol%)Glass Transition Temperature (Tg) (°C)Rubbery Modulus (MPa)
2.5455.0
5.06010.5
10.08522.0
15.010540.0

Note: This table presents illustrative data based on general principles of polymer crosslinking to demonstrate the expected trend with this compound. The values are not from a specific study on this compound but are representative of the effects observed in similar thermosetting polymer systems.

Development of Functional Polymers via this compound Incorporation

The use of this compound extends beyond merely enhancing thermomechanical properties; it is a key component in the development of functional polymers. Its ability to form crosslinked networks is fundamental to creating materials with advanced, tailored functionalities.

Creation of Responsive Polymeric Materials

Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli. rsc.org These stimuli can include changes in temperature, pH, light, or the presence of specific chemical species. rsc.org The incorporation of this compound is instrumental in creating such materials, particularly hydrogels.

Hydrogels are crosslinked polymer networks that can absorb large amounts of water or biological fluids. nih.gov The degree of swelling, a key responsive property, is directly controlled by the crosslink density of the network. mdpi.commdpi.com By using this compound as the crosslinking agent, the network structure can be precisely engineered:

Low Crosslink Density: A lower concentration of this compound results in a network with larger mesh sizes between crosslinks. This allows for a higher degree of swelling as more solvent molecules can be accommodated within the polymer structure. mdpi.com Such materials can exhibit large volume changes in response to stimuli.

High Crosslink Density: A higher concentration of this compound leads to a tighter network with smaller mesh sizes. This restricts swelling and results in a more rigid hydrogel that is less responsive in terms of volume change but may exhibit faster response times. mdpi.commdpi.com

This control over the swelling behavior is crucial for applications like drug delivery, where the release of a therapeutic agent can be triggered by a change in the hydrogel's swelling state. rsc.org For example, a pH-responsive hydrogel can be designed to swell and release a drug only in the specific pH environment of a target tissue. The following table illustrates the general relationship between crosslinker concentration, gel content (the insoluble fraction of the polymer, indicating the extent of crosslinking), and the swelling ratio.

Table 2: Illustrative Relationship between Crosslinker Concentration, Gel Content, and Swelling Ratio

Crosslinker Concentration (wt%)Gel Content (%)Swelling Ratio
0.58525
1.09215
2.0988
5.0>994

Note: This table provides illustrative data based on studies of crosslinked hydrogels to demonstrate the expected trends. The values are representative of the principles discussed and are not specific to this compound. mdpi.commarquette.edu

Integration into Smart and Advanced Functional Materials

The integration of this compound into polymer backbones is a key strategy for developing smart and advanced functional materials. These materials are designed to perform specific functions in response to environmental cues, moving beyond simple structural roles. rsc.org The crosslinked network created by this compound provides the necessary structural framework and stability for these functionalities.

Examples of such materials include:

Shape-Memory Polymers (SMPs): These materials can be deformed and fixed into a temporary shape, and then recover their original shape upon application of an external stimulus like heat. The crosslinks introduced by this compound act as the net points that store the memory of the original shape. The thermomechanical properties, such as the glass transition temperature (Tg), which often serves as the trigger temperature for shape recovery, can be precisely tuned by controlling the crosslink density with this compound.

Self-Healing Materials: Crosslinking can be designed to be reversible. While this compound forms permanent covalent crosslinks, its use in conjunction with other components that allow for reversible bonding can lead to self-healing materials. The permanent network provided by this compound ensures the structural integrity of the material, while the reversible bonds can break and reform to heal damage.

Actuators and Sensors: The change in the swelling state or shape of a crosslinked polymer in response to a stimulus can be harnessed to create actuators that perform mechanical work. Similarly, these changes can be used for sensing applications, where the material's response indicates the presence or concentration of a specific analyte.

The development of these advanced materials relies on the fundamental structure-property relationships established by the crosslinking agent. By controlling the polymer architecture at the molecular level with this compound, materials with sophisticated, programmable behaviors can be realized.

Control over Diffusion and Permeability in Networks

In many applications of polymeric materials, such as membranes for separations, controlled-release drug delivery systems, and protective coatings, the transport of small molecules (gases, liquids, ions) through the polymer is a critical function. The incorporation of this compound provides a direct mechanism for controlling the diffusion and permeability of these networks.

The transport of molecules through a polymer network is governed by the "solution-diffusion" model, which involves the dissolution of the penetrant into the polymer matrix followed by its diffusion through the material. researchgate.net Crosslinking with this compound affects both of these steps:

Diffusion Coefficient: The diffusion coefficient is a measure of how quickly a molecule can move through the polymer. In a crosslinked network, the mobility of the polymer chains is restricted, and the free volume (the microscopic space between polymer chains) is reduced. An increase in crosslink density, achieved by increasing the this compound concentration, generally leads to a decrease in the diffusion coefficient because the paths for the diffusing molecules become more tortuous and restricted. researchgate.net

Solubility: The solubility of a penetrant can also be affected by crosslinking. The denser network may reduce the capacity of the polymer to accommodate the penetrant molecules.

This ability to control diffusion and permeability is essential for designing materials with specific barrier or transport properties. For example, in a membrane application, the crosslink density can be tuned to achieve a desired selectivity, allowing certain molecules to pass through while blocking others. researchgate.net In a drug delivery matrix, the diffusion rate of the drug can be precisely controlled by adjusting the concentration of this compound, thereby controlling the release profile.

Table 3: Illustrative Effect of Crosslinking on Diffusion Properties

Crosslinker Concentration (wt%)Relative Diffusion CoefficientRelative Permeability
0 (Linear Polymer)1.001.00
2.00.650.70
5.00.300.35
10.00.100.12

Note: This table presents illustrative data based on general principles of diffusion in crosslinked polymers to demonstrate the expected trend. The values are normalized to the uncrosslinked polymer and are not from a specific study on this compound. researchgate.net

Future Research Directions and Innovations

Exploration of METHYLENEBISCAPROLACTAM in Novel Polymerization Mechanisms

This compound is recognized as a bifunctional activator, crucial for the anionic ring-opening polymerization (AROP) of ε-caprolactam to produce Polyamide 6 (PA6). rsc.orgmdpi.com Unlike monofunctional activators, its two N-acyllactam groups enable the growth of two polymer chains simultaneously, which can lead to the formation of branched or crosslinked polymer networks. mdpi.com This capability is fundamental to producing high-performance PA6 with tailored properties.

Future research is directed towards elucidating the complex kinetics and mechanisms associated with bifunctional activators. Studies investigating the anionic polymerization of ε-caprolactam have utilized various activators, including N,N′-isophthaloyl-bis-ε-caprolactam, to achieve high polymerization rates and control polymer structure. researchgate.net The use of such activators is critical for processes like thermoplastic reaction transfer molding (T-RTM), where rapid polymerization below the melting temperature of the final polymer is desired. mdpi.com Research has shown that the type and concentration of the activator significantly influence the resulting polymer's degree of crystallinity and molecular weight distribution. mdpi.comresearchgate.net For instance, the use of bifunctional activators can lead to polymers with a higher polydispersity index compared to monofunctional ones, confirming branching and crosslinking. mdpi.com

Further exploration will likely focus on:

Controlling Network Architecture: Systematically studying how the concentration of this compound and reaction conditions (e.g., temperature) can precisely control the degree of crosslinking, leading to polymers with a spectrum of properties from high-impact thermoplastics to rigid thermosets.

Hybrid Initiator/Activator Systems: Investigating the synergy between this compound and novel initiator systems, such as magnesium-based catalysts (e.g., caprolactam magnesium bromide), to optimize reaction speed and polymer properties for specific applications. mdpi.comcore.ac.uk

Copolymerization: Exploring the use of this compound in the anionic copolymerization of ε-caprolactam with other lactams, like ω-laurolactam, to create novel copolyamides with unique thermal and mechanical characteristics. researchgate.net

Table 1: Influence of Activator Type on Polyamide 6 Properties This table presents hypothetical data based on established principles of anionic polymerization to illustrate the expected influence of different activator types.

Activator TypeFunctionalityExpected Polymer StructureExpected Molecular Weight DistributionPotential Application
N-acetyl-ε-caprolactamMonofunctionalLinearNarrowFibers, Films
This compoundBifunctionalBranched / CrosslinkedBroadEngineering Plastics, Composites

Integration into Advanced Manufacturing Techniques (e.g., 3D Printing of Polymer Networks)

Advanced manufacturing, particularly additive manufacturing or 3D printing, represents a significant growth area for reactive polymers. The fast polymerization kinetics enabled by activators like this compound are highly suitable for these processes. Polyamides, including PA6 and PA12, are already used in 3D printing, often in the form of filaments for Fused Deposition Modeling (FDM) or powders for Multi Jet Fusion (MJF) and Selective Laser Sintering (SLS). mdpi.commdpi.comeos.info

The future lies in reactive 3D printing, where the monomer is polymerized in situ to form the final object. Research has explored the concept of jetting two separate mixtures of ε-caprolactam—one containing a catalyst and the other an activator—which then polymerize upon heating to build a part layer by layer. core.ac.uk This approach could enable the printing of high-molecular-weight PA6 parts with properties potentially superior to those made from traditional thermoplastic filaments. This compound is an ideal candidate for such a system to create crosslinked, robust polymer networks directly during the printing process.

Innovations in this area focus on:

Vat Photopolymerization: Developing resin formulations containing ε-caprolactam, a photo-initiator, and this compound. A light source (e.g., UV laser) could then trigger polymerization, allowing for the high-resolution printing of complex polyamide parts.

Reactive Extrusion: Integrating the anionic polymerization process directly into the extruder of a 3D printer. A premixed, stabilized monomer-activator-catalyst system would be heated and polymerized just as it is deposited, enabling the creation of continuous, high-strength composite parts.

Porous and Functional Scaffolds: Utilizing polymerization-induced phase separation in conjunction with reactive 3D printing to create macroporous structures. rsc.org By controlling the polymerization and phase separation kinetics with this compound, it is possible to fabricate reactive scaffolds with tunable porosity and mechanical properties for applications in catalysis or tissue engineering.

Rational Design of this compound Analogues for Tailored Applications

The rational design of new molecules is a cornerstone of materials science, allowing for the fine-tuning of properties. nih.govmdpi.com By systematically modifying the chemical structure of this compound, new analogues can be synthesized with tailored reactivity, solubility, and thermal stability, which in turn would influence the final polymer's characteristics.

Future research in this domain involves several strategies:

Modification of the Methylene (B1212753) Bridge: Replacing the central CH₂ group with longer alkyl chains, aromatic rings, or ether linkages. This could alter the flexibility and spacing between the two growing polymer chains, impacting the crosslink density and mechanical properties (e.g., toughness, elasticity) of the resulting polyamide.

Substitution on the Caprolactam Ring: Introducing functional groups onto the caprolactam rings themselves, similar to the synthesis of N-methyl-ε-caprolactam or N-acetyl-ε-caprolactam. mdpi.com Such modifications could influence the electronic nature of the carbonyl group, thereby altering the activation efficiency and polymerization rate.

Introduction of Heteroatoms: Synthesizing analogues containing silicon, phosphorus, or other elements to impart specific functionalities like flame retardancy or enhanced thermal stability. rsc.org

The synthesis of these new derivatives would follow established organic chemistry pathways, potentially involving multi-step reactions to build the desired molecular architecture. ekb.egresearchgate.net Each new analogue would require thorough characterization to validate its structure and subsequent evaluation as a polymerization activator.

Advanced Characterization Method Development for Complex this compound Systems

Understanding the structure-property relationships in polymers synthesized with this compound requires a suite of advanced characterization techniques. rsc.org As these systems can be complex—involving branching, crosslinking, and varying degrees of crystallinity—developing and adapting characterization methods is crucial.

Key techniques and future developments include:

Rheology and Rheokinetics: Dynamic rheology is essential for monitoring the viscosity increase during the in situ polymerization of ε-caprolactam, providing real-time data on the polymerization kinetics and gel point. rsc.org Future work will involve refining these models to better predict processability in advanced manufacturing.

Spectroscopy (FTIR and NMR): Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the chemical structure of this compound analogues and for verifying the successful polymerization and formation of polyamide structures. mdpi.comnih.govresearchgate.net High-resolution solid-state NMR can provide insights into the local environment of the crosslinks and the different crystalline forms of the polyamide.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine key thermal properties such as the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity, which are heavily influenced by the presence of crosslinks. core.ac.ukmdpi.comnih.gov Thermogravimetric Analysis (TGA) assesses the thermal stability of the polymer. Advanced techniques like Flash DSC could be used to study rapid crystallization and melting phenomena relevant to 3D printing processes.

Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the resulting polymers, including the phase structure of copolymers and the interface between the polymer matrix and any reinforcing fillers in composites. rsc.orgresearchgate.net

Table 2: Characterization Techniques for this compound Polymer Systems

TechniqueAbbreviationInformation ObtainedRelevance to this compound Systems
Dynamic Rheology-Viscosity change, gel point, polymerization kineticsMonitors crosslinking reaction in real-time. rsc.org
Differential Scanning CalorimetryDSCMelting point, crystallinity, glass transitionEvaluates impact of crosslinking on thermal properties. mdpi.com
Nuclear Magnetic ResonanceNMRChemical structure, branching, compositionConfirms structure of analogues and polymer network. nih.gov
Scanning Electron MicroscopySEMSurface morphology, phase dispersionVisualizes composite structure and filler adhesion. rsc.org

Sustainable Synthesis and Circular Economy Perspectives

The drive towards a circular economy and sustainable manufacturing is profoundly impacting the chemical industry. For this compound and the polyamides derived from it, this involves considerations at every stage of the product lifecycle. domochemicals.com

Key areas of future research are:

Green Synthesis of Caprolactam: The monomer, ε-caprolactam, is the primary building block. Research into sustainable synthesis routes, such as those starting from renewable resources (bio-based feedstocks) or employing more efficient, less hazardous catalytic processes (e.g., gas-phase rearrangement of cyclohexanone (B45756) oxime with novel catalysts), is critical. mdpi.comresearchgate.netgoogle.com Another approach involves synthesis from ε-caprolactone and ammonia (B1221849) in supercritical water. researchgate.net

Sustainable Synthesis of this compound: Applying green chemistry principles to the synthesis of the activator itself. researchgate.netnih.gov This includes using safer solvents, reducing energy consumption, and improving atom economy. mdpi.com

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for polyamide production processes that use this compound. rsc.orgunits.it Studies have already shown that using chemically recycled or biomass-balanced raw materials for polyamides can significantly reduce CO₂ emissions and other environmental impacts. basf.com Future LCAs should specifically account for the impact of crosslinking agents and the end-of-life options for the resulting thermoset or thermoplastic materials.

Chemical Recycling: While linear PA6 can be chemically recycled back to its monomer, the presence of crosslinks introduced by this compound presents a challenge. mdpi.com A major area of innovation will be the development of chemical recycling technologies that can either selectively break these crosslinks to recover linear chains or depolymerize the entire network back to monomers or valuable chemical feedstocks.

Artificial Intelligence and Machine Learning in Polymer Design and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate materials discovery and optimize processes. chemrxiv.org For complex systems involving this compound, AI and ML can provide insights that are difficult to obtain through traditional experimentation alone.

Future applications include:

Forward Design (Property Prediction): Developing ML models that can accurately predict the properties of a polyamide (e.g., tensile strength, glass transition temperature, thermal stability) based on inputs like the concentration of this compound, catalyst type, and reaction conditions. researchgate.netmdpi.com Such models can be trained on datasets from experiments or molecular dynamics simulations to screen large numbers of potential formulations quickly. arxiv.org

Inverse Design (Structure Generation): Using generative AI models to propose novel analogues of this compound (as discussed in 7.3) that are predicted to yield polymers with specific, desired properties. This approach can guide synthetic efforts toward the most promising candidates, saving significant time and resources.

Process Optimization: Implementing ML algorithms to optimize manufacturing processes like reactive 3D printing or T-RTM in real-time. By analyzing sensor data (e.g., temperature, pressure, viscosity), an ML model could adjust process parameters to ensure consistent part quality and maximize production efficiency.

Data-Driven Discovery: Building comprehensive databases of polyamide formulations and their resulting properties. Applying data mining and ML techniques to these databases can uncover complex structure-property relationships and identify non-intuitive ways to improve material performance. researchgate.netnih.gov

Patent Landscape and Intellectual Property in Methylenebiscaprolactam Research Academic Perspective

Overview of Relevant Patent Literature

A direct search for patents explicitly mentioning "Methylenebiscaprolactam" yields sparse results. However, the patent landscape can be inferred by examining related technologies, particularly those concerning the modification of polyamides with formaldehyde (B43269) and the use of bis-amide compounds as crosslinking agents.

Patents in the broader field of polyamide modification often focus on improving the mechanical properties, thermal stability, and processability of the final polymer. For instance, patents related to urea-formaldehyde resins demonstrate the use of polyamide and amine compounds as components in cross-linking agents. These patents, while not specifically naming this compound, cover the general chemical space of using formaldehyde-derived crosslinkers in conjunction with amide-containing polymers.

Furthermore, the patent literature for crosslinked polyamides reveals a variety of agents and methods to achieve desired material properties. These include the use of epoxy crosslinking agents, isocyanates, and aliphatic aldehyde compounds. The claims in these patents are often broad, covering classes of compounds that could theoretically include this compound, even if it is not explicitly mentioned. For example, a patent might claim a crosslinking agent that is a product of a reaction between a lactam and an aldehyde, which would cover this compound.

Analysis of Key Patent Families Related to Synthesis and Application

Given the absence of a distinct patent family for this compound, an analysis of key patent families must focus on analogous compounds and technologies. The intellectual property surrounding methylene-bridged compounds and their application in polymers provides valuable insights.

Key patent families in the area of polyamide crosslinkers often revolve around:

Novel Crosslinking Agents: Patents in this category claim new chemical entities that can effectively crosslink polyamide chains. The novelty may lie in the specific chemical structure, which imparts unique properties to the final material.

Synthesis Processes: Patents may protect novel and efficient methods for producing known crosslinking agents. These can include improvements in yield, purity, or the use of more environmentally friendly catalysts and solvents.

Formulations and Compositions: A significant area of patenting involves the formulation of polyamide resins with specific additives, including crosslinkers, to create materials with tailored properties for specific applications, such as automotive parts or electronic components.

An examination of these broader patent families indicates a competitive landscape where major chemical companies are the primary assignees. The focus is often on the final properties of the modified polyamide rather than the specific crosslinking molecule itself, which may explain the lack of explicit mention of this compound.

Table 1: Representative Patent Areas Related to Polyamide Modification

Patent AreaDescriptionKey Focus
Polyamide-Formaldehyde Reactions Patents covering the reaction of polyamides with formaldehyde to introduce methylol or methylene-bridge crosslinks.Improved solubility, fusibility, and subsequent conversion to infusible forms.
Methylene (B1212753) Bis-Amide Synthesis Patents disclosing methods for the preparation of methylene bis-amides, often through the reaction of amides with formaldehyde or its derivatives.Improved yields and continuous manufacturing processes.
Thermoplastic Graft Copolymers Patents on grafting phenol-formaldehyde products onto polyamide backbones.Enhanced adhesive properties and thermal stability.
Impact-Modified Polyamides Patents on polyamide compositions with improved impact strength through the use of various modifiers.Balancing stiffness, ductility, and chemical resistance.

Intellectual Property Strategies in Polymer Science Research

The patenting of innovations in polymer science follows several strategic pathways, which are relevant to understanding the potential intellectual property landscape for compounds like this compound. From an academic perspective, these strategies are crucial for the translation of research into commercial applications.

One common strategy is to seek patent protection for novel polymer structures and their methods of synthesis. fpapatents.com This can be challenging in the case of a relatively simple molecule like this compound unless a novel and non-obvious synthesis route is developed.

A more prevalent strategy in polymer science is to patent the application of a compound. fpapatents.com In this context, even if this compound itself is not patentable, its use as a crosslinking agent to achieve specific and unexpected improvements in a polyamide formulation could be the subject of a patent. The claims would likely be directed to the polymer composition containing this compound and the resulting improved properties.

Furthermore, "product-by-process" claims are a valuable tool in polymer patenting, where a polymer is defined by the process used to create it. marks-clerk.com This can be particularly useful when the final structure is complex and difficult to characterize fully.

Academic researchers often face the decision of whether to publish their findings or to file for patent protection. A common strategy is to file a provisional patent application before publishing, which secures a priority date while allowing for the dissemination of research.

Academic Contributions to the Patent Landscape

Academic research plays a foundational role in the polymer patent landscape, often by discovering new polymerization techniques, novel monomers, and unique material properties. fpapatents.com While direct patenting of this compound from academic institutions is not apparent, the underlying scientific principles that would inform its use as a crosslinking agent are likely to have originated from academic research.

For example, academic studies on the kinetics and mechanisms of polyamide crosslinking can provide the basis for industrial innovation and subsequent patenting. Research on the structure-property relationships in modified polyamides can identify new opportunities for using specific crosslinkers like this compound.

Collaboration between academia and industry is a significant driver of innovation and patenting in polymer science. Industrial partners can provide the resources and market insights to translate academic discoveries into commercially viable products, which are then protected by patents. While not directly observed for this compound, this model is prevalent in the broader field of polymer additives and modifiers. The competitive nature of the polymer industry often leads to a high volume of patent filings to protect these innovations. marks-clerk.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methylenebiscaprolactam in laboratory settings?

  • Methodological Answer : Synthesis typically involves a multi-step lactamization reaction under controlled anhydrous conditions. Key steps include:

Precursor activation using catalysts like titanium tetrachloride (TiCl₄) .

Cyclization under reflux in aprotic solvents (e.g., tetrahydrofuran) for 12–24 hours.

Purification via recrystallization or column chromatography, with purity verified by HPLC (>98% purity threshold) .

  • Critical Considerations : Document reaction stoichiometry, solvent purity, and inert atmosphere conditions to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Report ¹H and ¹³C NMR shifts, focusing on lactam ring protons (δ 3.5–4.5 ppm) and methylene bridge protons (δ 2.8–3.2 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Highlight carbonyl stretching vibrations (~1680 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Include molecular ion peaks (m/z ~250–300 Da) and fragmentation patterns to confirm structural integrity .
  • Reporting Standards : Provide full spectral datasets in supplementary materials, referencing instrument calibration protocols .

Q. How should researchers design experiments to assess the purity of this compound?

  • Methodological Answer :

  • Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; impurities often manifest as deviations from the expected 1–2% mass loss below 150°C .
  • Best Practices : Triplicate measurements and statistical analysis (e.g., RSD < 2%) to ensure precision .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermal stability values for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere) to isolate variables .
  • Statistical Meta-Analysis : Aggregate data from peer-reviewed studies using tools like RevMan, applying heterogeneity tests (I² statistic) to identify outliers .
  • Advanced Characterization : Pair differential scanning calorimetry (DSC) with X-ray diffraction (XRD) to correlate thermal events with crystallinity changes .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states for lactam ring-opening reactions using software like Gaussian or ORCA. Validate with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility (e.g., in DMSO vs. water) to predict reaction pathways .
  • Integration with Experimental Data : Cross-reference computational activation energies (±5 kcal/mol) with Arrhenius plots from kinetic studies .

Q. What methodological considerations are critical when investigating solvent effects on this compound’s conformational dynamics?

  • Methodological Answer :

  • Controlled Solvent Screening : Test polar (e.g., ethanol) and non-polar (e.g., hexane) solvents under standardized temperatures (25°C ± 0.1°C) .
  • Spectroscopic Monitoring : Use variable-temperature NMR to track solvent-induced shifts in proton coupling constants (J-values) .
  • Data Interpretation : Apply the Kamlet-Taft solvent parameter scale to quantify polarity/polarizability effects on reaction rates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Reassessment : Standardize assays (e.g., IC₅₀ measurements) using common cell lines (e.g., HeLa) and positive controls (e.g., cisplatin) .
  • Batch Variability Checks : Compare synthetic batches via LC-MS to rule out impurities (>95% purity threshold) .
  • Cross-Study Validation : Use systematic reviews to identify consensus bioactivity ranges, citing PRISMA guidelines for transparency .

Experimental Design and Reproducibility

Q. What protocols ensure reproducibility in this compound’s catalytic applications?

  • Methodological Answer :

  • Catalyst Loading Documentation : Report exact molar ratios (e.g., 0.5 mol% catalyst) and pre-activation steps (e.g., degassing) .
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation. Provide time-course data in supplementary files .
  • Open Data Practices : Share raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.